2-[(3-fluorophenyl)methyl-propylamino]ethanol
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Overview
Description
2-[(3-fluorophenyl)methyl-propylamino]ethanol is an organic compound that features a fluorinated aromatic ring and an ethanolamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorophenyl)methyl-propylamino]ethanol typically involves the reaction of 3-fluorobenzyl chloride with propylamine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-fluorophenyl)methyl-propylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(3-fluorophenyl)methyl-propylamino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-fluorophenyl)methyl-propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorophenyl)methyl-propylamino]ethanol
- 2-[(3-bromophenyl)methyl-propylamino]ethanol
- 2-[(3-methylphenyl)methyl-propylamino]ethanol
Uniqueness
2-[(3-fluorophenyl)methyl-propylamino]ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl-propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-2-6-14(7-8-15)10-11-4-3-5-12(13)9-11/h3-5,9,15H,2,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHCPZWITJKWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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